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molecular formula C8H12N2O B8725320 2-Methyl-1-(pyrimidin-5-yl)propan-1-ol

2-Methyl-1-(pyrimidin-5-yl)propan-1-ol

Cat. No. B8725320
M. Wt: 152.19 g/mol
InChI Key: VPPNKTHBLIUONT-UHFFFAOYSA-N
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Patent
US04902332

Procedure details

To a suspension of chromium (VI) oxide (12.87 g, 65 mmol) in dry dichloromethane (500 ml) was added dry pyridine (10.27 g, 130 mmol) and the mixture stirred for 0 5 h. Then a solution of 2-methyl-1-(pyrimid-5-yl)-propan-1-ol, prepared in stage 1, (1.52 g, 10 mmol) in dry dichloromethane (100 ml) was added dropwise with stirring. After 2 hours the reaction mixture was poured into ether (1000 ml) and then filtered. The filtrate was washed with copper sulphate solution (4×400 ml), brine solution (2×400 ml), and dried over magnesium sulphate before removing the solvent. Flash chromatography (silica gel, petrol/ether elution) gave the product as a colourless oil (0.72 g, 48%).
Quantity
10.27 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Quantity
1000 mL
Type
reactant
Reaction Step Three
Quantity
500 mL
Type
solvent
Reaction Step Four
Quantity
12.87 g
Type
catalyst
Reaction Step Four
Yield
48%

Identifiers

REACTION_CXSMILES
N1C=CC=CC=1.[CH3:7][CH:8]([CH3:17])[CH:9]([C:11]1[CH:12]=[N:13][CH:14]=[N:15][CH:16]=1)[OH:10].CCOCC>ClCCl.[O-2].[Cr+6].[O-2].[O-2]>[CH3:7][CH:8]([CH3:17])[C:9]([C:11]1[CH:16]=[N:15][CH:14]=[N:13][CH:12]=1)=[O:10] |f:4.5.6.7|

Inputs

Step One
Name
Quantity
10.27 g
Type
reactant
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C(O)C=1C=NC=NC1)C
Name
Quantity
100 mL
Type
solvent
Smiles
ClCCl
Step Three
Name
Quantity
1000 mL
Type
reactant
Smiles
CCOCC
Step Four
Name
Quantity
500 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
12.87 g
Type
catalyst
Smiles
[O-2].[Cr+6].[O-2].[O-2]

Conditions

Stirring
Type
CUSTOM
Details
the mixture stirred for 0 5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise
STIRRING
Type
STIRRING
Details
with stirring
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The filtrate was washed with copper sulphate solution (4×400 ml), brine solution (2×400 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulphate
CUSTOM
Type
CUSTOM
Details
before removing the solvent
WASH
Type
WASH
Details
Flash chromatography (silica gel, petrol/ether elution)

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
CC(C(=O)C=1C=NC=NC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.72 g
YIELD: PERCENTYIELD 48%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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